2-Bromonaphthalene
Overview
Description
2-Bromonaphthalene is an organic compound with the molecular formula C10H7Br. It is a brominated derivative of naphthalene, where a bromine atom is substituted at the second position of the naphthalene ring. This compound is a white to cream-colored solid at room temperature and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
2-Bromonaphthalene is a mono-brominated naphthalene at the 2-position . It is primarily used as a solid additive to replace 1-chloronaphthalene (1CN) to increase miscibility of the bulk heterojunction (BHJ) components . It is also a widely used intermediate for the construction of more complex structures in the application of organic synthesis .
Mode of Action
The mode of action of this compound involves its interaction with cuprous cyanide in N-methylpyrrolidone . This reaction has been investigated and is part of the process of synthesizing biaryls via Suzuki cross-coupling reactions .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of biaryls via suzuki cross-coupling reactions . These reactions are important in organic chemistry and materials science, contributing to the creation of complex molecular architectures.
Pharmacokinetics
It is soluble in methanol , which may influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the synthesis of biaryls via Suzuki cross-coupling reactions . This process is crucial in the field of organic chemistry and materials science, contributing to the creation of complex molecular architectures.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the solvent used in the reaction can affect the efficiency and outcome of the reaction . In one study, it was found that using this compound as a solvent additive in the fabrication of polymer solar cells in ambient air improved the efficiency of the cells .
Biochemical Analysis
Biochemical Properties
It is known that 2-Bromonaphthalene can participate in various chemical reactions, such as Suzuki cross-coupling reactions
Cellular Effects
In the context of polymer solar cells, this compound has been shown to influence the morphology of the active layer, thereby impacting the efficiency of the cells
Molecular Mechanism
It is known to participate in chemical reactions, such as the Suzuki cross-coupling reaction
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with a melting point of 52-55 °C and a boiling point of 281-282 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromonaphthalene can be synthesized through several methods. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .
Another method involves the reaction of 2-aminonaphthalene with mercuric bromide to form the diazonaphthalene intermediate, which is then treated with bromine to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs the bromination of naphthalene using bromine and a suitable catalyst. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as cyanide, hydroxide, or amines.
Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form biaryls.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide, sodium hydroxide, or amines are used under basic conditions.
Suzuki Coupling: Aryl boronic acids, palladium catalysts, and bases such as potassium carbonate are used under mild to moderate temperatures.
Major Products:
Substitution Reactions: Products include 2-cyanonaphthalene, 2-hydroxynaphthalene, and various 2-aminonaphthalene derivatives.
Coupling Reactions: Biaryls are the major products formed from Suzuki coupling reactions.
Scientific Research Applications
2-Bromonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in studies related to potential tumorigenicity and other biological activities.
Medicine: It serves as an intermediate in the synthesis of medicinal compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
1-Bromonaphthalene: Another brominated naphthalene derivative with the bromine atom at the first position.
2-Iodonaphthalene: An iodinated derivative of naphthalene with similar reactivity but different halogen properties.
2-Chloronaphthalene: A chlorinated derivative with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 2-Bromonaphthalene is unique due to its specific reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Its bromine atom provides distinct reactivity compared to other halogenated naphthalenes, allowing for diverse chemical transformations .
Properties
IUPAC Name |
2-bromonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMUYYLXZULMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060378 | |
Record name | Naphthalene, 2-bromo- | |
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Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to pale yellow powder; [Alfa Aesar MSDS] | |
Record name | 2-Bromonaphthalene | |
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Vapor Pressure |
0.00347 [mmHg] | |
Record name | 2-Bromonaphthalene | |
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CAS No. |
580-13-2 | |
Record name | 2-Bromonaphthalene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=580-13-2 | |
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Record name | 2-Bromonaphthalene | |
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Record name | 2-BROMONAPHTHALENE | |
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Record name | Naphthalene, 2-bromo- | |
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Record name | 2-bromonaphthalene | |
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Record name | 2-BROMONAPHTHALENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromonaphthalene?
A1: The molecular formula of this compound is C10H7Br, and its molecular weight is 207.07 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound.
- NMR Spectroscopy: 1H NMR analysis provides information about the hydrogen atom environments, aiding in structural elucidation. []
- UV-Vis Spectroscopy: UV-Vis absorption spectra provide insights into the electronic transitions within the molecule. Researchers often use this technique to study inclusion complexes, like those formed between this compound and α-cyclodextrin. []
Q3: What is the role of this compound in organic synthesis?
A: this compound serves as a valuable starting material in organic synthesis. For example, it is a precursor in the synthesis of 2-Naphthaleneboronic acid, an important intermediate in various chemical processes. []
Q4: Are there any catalytic applications of this compound or its derivatives?
A: While this compound itself may not be a catalyst, its derivatives find applications in catalysis. For instance, researchers have synthesized analogs of the anti-HIV alkaloid michellamine B using 2-Naphthaleneboronic acid, a derivative of this compound, via Suzuki palladium-catalyzed biaryl cross-coupling. []
Q5: How is computational chemistry used in understanding this compound's properties?
A: Quantum chemical (QC) calculations help estimate thermodynamic properties like heat capacity and absolute entropy of this compound in the gaseous phase. These calculations rely on vibrational frequencies obtained from optimized molecular geometries. []
Q6: Have there been any QSAR studies conducted on this compound or its analogs?
A6: While specific QSAR models for this compound aren't mentioned in the provided research, scientists often employ QSAR to study structure-activity relationships within similar halogenated aromatic hydrocarbons.
Q7: How does the position of the bromine atom influence the reactivity of bromonaphthalenes?
A: The position of the bromine atom significantly influences the reactivity of bromonaphthalenes. For instance, in sulfonation reactions using SO3, 1-Bromonaphthalene primarily yields the 4-sulfonic acid product, while this compound predominantly forms the 8-sulfonic acid. [, ]
Q8: Can you elaborate on the formation of dioxins from brominated compounds like 2-Bromophenol?
A: Research on the pyrolysis of 2-Bromophenol, a related compound, reveals the formation of dibenzo-p-dioxin (DD) and monobrominated dibenzo-p-dioxins (MBBDs). These products likely form through complex radical-radical reactions involving bromophenoxyl radicals. []
Q9: How does this compound behave in a photochemical context?
A: Studies show that this compound undergoes photodissociation upon absorbing ultraviolet light. This process leads to the formation of a naphthyl cation and a bromine atom. []
Q10: Has this compound been investigated as an additive in material science?
A: Research indicates potential applications of this compound as a high-boiling-point additive in materials science. For example, it shows promise in enhancing the performance of polymer solar cells fabricated in ambient air. []
Q11: How is this compound analyzed in various matrices?
A: Researchers often employ gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify this compound and related halogenated aromatic hydrocarbons in complex environmental samples. []
Q12: What other analytical techniques are relevant to studying this compound?
A:
High-Performance Liquid Chromatography (HPLC): HPLC serves as an alternative to GC-MS, particularly for analyzing non-volatile or thermally labile compounds.* Nuclear Magnetic Resonance (NMR):* NMR helps determine the presence and relative amounts of this compound isomers in a mixture. []
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